molecular formula C24H20N6O5 B2733403 methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate CAS No. 1207034-68-1

methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate

Cat. No.: B2733403
CAS No.: 1207034-68-1
M. Wt: 472.461
InChI Key: PFQMUSANPLEVCG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical structure, molecular weight, and other physical characteristics. It may also include its source or method of synthesis.


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve retrosynthetic analysis, which is the process of deconstructing complex structures into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying the compound’s reactivity, stability, and the products it forms during reactions .


Physical and Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is a large-scale bioactivity database for drug discovery, providing valuable data for chemical biology and drug-discovery research. It contains over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets (Gaulton et al., 2011). The database has evolved to include a wide range of bioactivity data, including data from neglected disease screening, crop protection, drug metabolism, and patents (Gaulton et al., 2016).

Web Services and Accessibility

ChEMBL web services streamline access to drug discovery data and utilities, making it easier for researchers to build applications and data processing workflows relevant to drug discovery and chemical biology (Davies et al., 2015).

Enhancements in Data Accessibility

Continuous updates to the ChEMBL database have improved the tracking of compounds from research stages through clinical development. This includes a richer data model for representing drug targets and methods to identify reliable data (Bento et al., 2013).

Application in Crop Protection Research

ChEMBL data, primarily utilized in human health research, has been expanded to include crop protection research. This involves collating bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays (Gaulton et al., 2015).

Data Curation and Mining for Drug Discovery

The database plays a critical role in linking biochemical and chemical worlds, supporting chemical biology, lead discovery, and target selection in drug discovery. It contains extensive data on small molecules and their biological activities, abstracted from the primary literature (Bellis et al., 2011).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This can involve studying its interactions with enzymes, receptors, and other proteins .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and potential environmental impact .

Future Directions

Future directions could involve potential applications of the compound in areas like drug discovery or material synthesis .

Properties

IUPAC Name

methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O5/c1-34-16-9-7-15(8-10-16)19-13-20-22-27-30(24(33)28(22)11-12-29(20)26-19)14-21(31)25-18-6-4-3-5-17(18)23(32)35-2/h3-13H,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQMUSANPLEVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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